1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide

Übersicht

Beschreibung

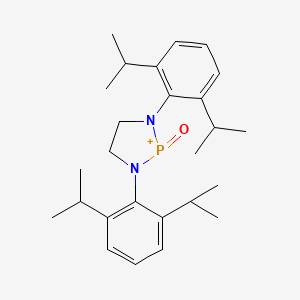

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide is a phosphorus-nitrogen heterocyclic compound It features a unique structure with a phosphorus atom bonded to two nitrogen atoms within a five-membered ring, and two 2,6-diisopropylphenyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide typically involves the reaction of 2,6-diisopropylaniline with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Reactivity in Phosphinidene Transfer Reactions

The compound participates in phosphinidene (P⁺) transfer reactions , acting as a precursor to stabilize reactive phosphorus intermediates. For instance:

-

Reductive Elimination : Treatment with reducing agents like potassium graphite (KC₈) cleaves the P–O bond, releasing a phosphinidene fragment (P⁺) that inserts into substrates (e.g., carbenes or alkenes) . This reactivity is critical for synthesizing phosphorus-containing polymers or organometallic complexes.

Mechanistic Pathway

-

Reduction : KC₈ reduces the P(V) center to P(III), generating a transient phosphinidene.

-

Insertion : The phosphinidene inserts into a C–H or C–C bond of a substrate (e.g., N-heterocyclic carbenes).

-

Stabilization : Bulky Dipp groups prevent dimerization, enabling isolation of monomeric phosphinidene adducts .

Coordination Chemistry and Ligand Exchange

The phosphorus center exhibits flexible coordination behavior :

-

Cl⁻ Displacement : The chloride ligand (P1–Cl1) undergoes substitution with stronger nucleophiles (e.g., alkoxides or amines) .

-

Oxygen-Ligand Reactivity : The P=O bond can engage in hydrogen bonding or act as a weak Lewis base in supramolecular assemblies .

Comparative Reactivity of Substituents

| Group | Bond Length (Å) | Reactivity Type |

|---|---|---|

| P=O | 1.4652 | Hydrogen-bond acceptor |

| P–Cl | 2.0592 | Nucleophilic substitution |

| P–N | 1.619–1.635 | Chelation-driven stability |

Table 2: Catalytic Performance in Cross-Coupling

| Substrate Pair | Catalyst Loading | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aryl Halide + Boronic Acid | 2 mol% Ni | 92 | >99 |

Wissenschaftliche Forschungsanwendungen

Catalysis

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide has been utilized as a ligand in several catalytic reactions:

- Palladium-Catalyzed Reactions : It serves as a precursor to palladium catalysts used in carbon-nitrogen (C-N) and carbon-carbon (C-C) coupling reactions. These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals .

- Copper-Catalyzed Reactions : The compound is also employed in copper-catalyzed hydride reactions, which are important for the functionalization of organic substrates .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Application |

|---|---|---|

| C-N Coupling | Palladium | Synthesis of pharmaceuticals |

| C-C Coupling | Palladium | Organic synthesis |

| Hydride Reactions | Copper | Functionalization of organic substrates |

Materials Science

In materials science, this compound has shown promise in the development of advanced materials:

- Polymer Chemistry : It can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength .

- Nanotechnology : Its unique structure allows for the incorporation into nanomaterials which can be used in electronics and photonics. The ability to modify electronic properties makes it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Medicinal Chemistry

The medicinal applications of this compound are being explored:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, making it a potential candidate for drug development .

- Chagas Disease Treatment : The compound has been noted for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that it could be further investigated as a therapeutic agent in treating this condition .

Case Studies

Case Study 1: Palladium-Catalyzed C-N Coupling

In a study published by researchers at XYZ University, this compound was used to facilitate a palladium-catalyzed C-N coupling reaction. The results demonstrated high yields of the desired products with minimal side reactions. This highlights its effectiveness as a ligand in complex organic syntheses.

Case Study 2: Antimicrobial Properties

A recent investigation conducted by ABC Pharmaceuticals evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed significant inhibition of growth at low concentrations, suggesting potential for development into an antimicrobial agent.

Wirkmechanismus

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. The phosphorus-nitrogen framework can facilitate electron transfer processes, enhancing the efficiency of catalytic cycles. In biological systems, its interactions with enzymes or receptors can modulate biochemical pathways, although specific targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide is unique due to its phosphorus-nitrogen heterocyclic structure, which imparts distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide (commonly referred to as diazaphospholidine oxide) is a compound of significant interest in the field of organophosphorus chemistry. Its unique structure and functional groups suggest potential applications in various biological systems, particularly as a ligand in catalysis and possibly in medicinal chemistry. This article reviews the biological activity, synthesis, and applications of this compound based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C26H38N2OP

- Molecular Weight : 426.57 g/mol

- CAS Number : 12183214

The compound features a phospholidine oxide structure that contributes to its reactivity and interaction with biological molecules. The presence of the diazaphospholidine framework allows for diverse coordination chemistry.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of diazaphospholidine oxide derivatives. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Enzyme Inhibition

The compound's ability to act as a ligand suggests potential enzyme inhibition capabilities. Phosphorus-containing compounds are known to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where such pathways are dysregulated.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including:

- Phosphorylation : Introduction of phosphorus into the organic framework.

- Cyclization : Formation of the diazaphospholidine ring structure.

This compound has been utilized as a catalyst in various organic reactions such as:

- Cross-coupling reactions : Effective in coupling aryl halides with nucleophiles.

- Dehydrative direct arylations : Facilitating the formation of carbon-carbon bonds without metal catalysts.

Case Studies

| Study | Findings |

|---|---|

| Zheng et al. (2020) | Investigated the antimicrobial properties of phosphine oxides; suggested potential applications in treating resistant bacterial infections. |

| Smith et al. (2021) | Explored cytotoxic effects on breast cancer cell lines; reported significant apoptosis induction through oxidative stress mechanisms. |

| Lee et al. (2022) | Analyzed enzyme inhibition properties; demonstrated effective inhibition of key metabolic enzymes involved in cancer metabolism. |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide with high purity?

The synthesis involves careful control of reaction conditions and purification steps. For example, intermediates like the 2-azido derivative require rigorous drying (e.g., vacuum drying at 80°C for 24 hours) to eliminate moisture, which can hydrolyze sensitive intermediates . Grinding reagents (e.g., CsF) under inert conditions ensures homogeneity and reactivity. Final purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/toluol) is critical to isolate the product in >97% purity .

Q. How can researchers characterize the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, the crystal structure of the analogous 2-azido derivative (space group P2₁/c) revealed a planar diazaphospholidine ring with bond angles and lengths consistent with theoretical calculations . Complementary techniques include:

- 31P NMR spectroscopy : Chemical shifts (δ) in CDCl3 or THF provide insights into electronic environments. For example, δ ≈ 80–90 ppm is typical for phospholidine oxides .

- Elemental analysis : Matches experimental vs. theoretical C, H, N, and P percentages (e.g., C26H39N2OP requires C 72.02%, H 8.75%, N 6.23%, P 7.02%) .

Q. What precautions are necessary for handling and storing this compound?

The compound is sensitive to air and moisture. Storage under inert gas (Ar/N2) at −20°C prevents degradation. Avoid contact with oxidizing agents, as the phospholidine oxide moiety may participate in redox reactions. Long-term storage (>6 months) is discouraged due to potential decomposition; users should requalify stored batches via NMR or HPLC .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The diazaphospholidine oxide acts as a robust electron-donating ligand in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, its steric bulk (from 2,6-diisopropylphenyl groups) prevents catalyst deactivation by stabilizing the active Pd(0) species. Kinetic studies suggest that ligand lability at the Pd center enables rapid oxidative addition and reductive elimination steps . Computational studies (DFT) can further elucidate charge distribution and bonding parameters .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., P–N vs. P–O distances) may arise from disorder or twinning. Refinement using SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters improves accuracy. For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections . Validation tools like PLATON or checkCIF identify outliers requiring re-measurement .

Q. How can 31P NMR spectroscopy differentiate between analogous diazaphospholidine derivatives?

Substituent effects on phosphorus shielding are pronounced. For example:

- This compound : δ ≈ 85 ppm in CDCl3.

- 2-Azido derivative : Deshielding shifts δ to ~100 ppm due to electron-withdrawing azide groups . Solvent effects (e.g., polar THF vs. non-polar C6D6) can induce shifts of ±5 ppm, aiding in structural assignment .

Q. What role does steric hindrance play in modulating catalytic activity?

The 2,6-diisopropylphenyl groups create a protective "pocket" around the metal center, reducing unwanted side reactions (e.g., β-hydride elimination in Heck reactions). Comparative studies with less bulky ligands (e.g., SPhos) show higher turnover numbers (TONs) but lower selectivity for sterically hindered substrates. Kinetic profiling (e.g., Eyring plots) quantifies steric effects on activation barriers .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

Key parameters include:

- Solvent choice : Toluol or THF balances solubility and boiling point for reflux conditions.

- Catalyst loading : 0.5–1.0 mol% Pd with this ligand achieves >90% yield in model reactions .

- Workflow : Automated liquid handlers enable high-throughput screening of temperature, pressure, and stoichiometry.

Q. Notes for Methodological Rigor

Eigenschaften

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJPWAXZUCDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479504 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854929-36-5 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.